molecular formula C18H21N3O4S B7692768 5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide

5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide

Cat. No.: B7692768
M. Wt: 375.4 g/mol
InChI Key: LXUUORFRCWZJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Sulfamoylation: The addition of the sulfamoyl group to the phenyl ring.

    Amidation: The formation of the benzamide core by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfamoyl group.

    Reduction: Reduction reactions can occur at the acetylamino group.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Sulfonic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide involves its interaction with specific molecular targets. The acetylamino and sulfamoyl groups are key functional groups that interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide
  • 5-{[4-(acetylamino)phenyl]sulfamoyl}-N-methyl-2-methylbenzamide

Uniqueness

5-{[4-(acetylamino)phenyl]sulfamoyl}-N-ethyl-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-[(4-acetamidophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-4-19-18(23)17-11-16(10-5-12(17)2)26(24,25)21-15-8-6-14(7-9-15)20-13(3)22/h5-11,21H,4H2,1-3H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUUORFRCWZJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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